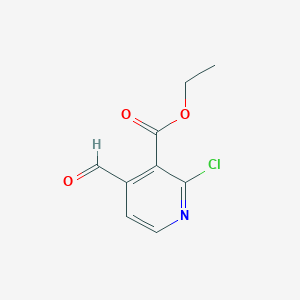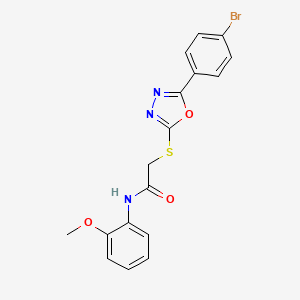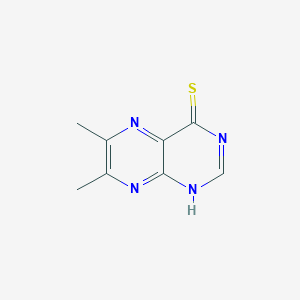
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C35H35BN2O4 It is known for its unique structure, which includes a pyridinium ion, a morpholine ring, and a tetraphenylborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, which is then reacted with morpholine-4-carbonyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the morpholine ring can form hydrogen bonds with various receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium chloride
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium bromide
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium iodide
Uniqueness
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which imparts distinct chemical properties compared to its halide counterparts. This anion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C35H35BN2O3 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
(4-methoxypyridin-1-ium-1-yl)-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
InChIキー |
KSCXXVJBVNNRTR-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COC1=CC=[N+](C=C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




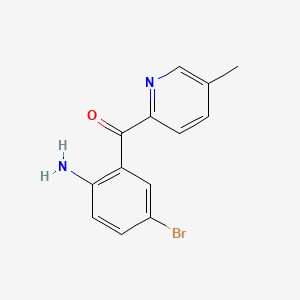
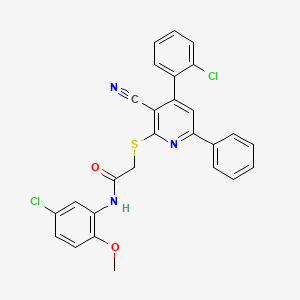
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)
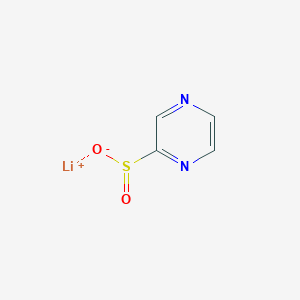
![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)
![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)

